molecular formula C6H4F5NOS B6221506 2,2-difluoro-2-[2-(trifluoromethyl)-1,3-thiazol-4-yl]ethan-1-ol CAS No. 2758002-90-1

2,2-difluoro-2-[2-(trifluoromethyl)-1,3-thiazol-4-yl]ethan-1-ol

Cat. No. B6221506
CAS RN: 2758002-90-1
M. Wt: 233.2
InChI Key:
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Description

2,2-difluoro-2-[2-(trifluoromethyl)-1,3-thiazol-4-yl]ethan-1-ol, commonly known as DFTT, is a chemical compound with a broad range of applications in various scientific fields. DFTT has been used in a variety of laboratory experiments and research studies, including synthesis methods, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Scientific Research Applications

DFTT has been used in a variety of scientific research applications. It has been used in the synthesis of a variety of organic compounds, such as heterocyclic compounds and fluorinated compounds. It has also been used in the synthesis of pharmaceuticals, pesticides, and other chemicals. Additionally, DFTT has been used in the synthesis of polymers, such as polymers used in the manufacture of plastics.

Mechanism of Action

The mechanism of action of DFTT is not fully understood. However, it is believed that the compound acts as a proton acceptor, allowing it to react with other molecules and form new compounds. Additionally, DFTT has been shown to act as an electron donor, allowing it to participate in a variety of redox reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of DFTT are not fully understood. However, it has been shown to have a variety of effects on the body, including anti-inflammatory, anti-oxidant, and anti-cancer effects. Additionally, DFTT has been shown to have a variety of effects on the nervous system, including the ability to reduce anxiety and depression.

Advantages and Limitations for Lab Experiments

DFTT has a number of advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it is stable in a variety of conditions. Additionally, it has a wide range of applications, making it a versatile compound for use in a variety of experiments. However, there are some limitations to using DFTT in laboratory experiments. It is a highly reactive compound, and it can react with other compounds in the laboratory, making it difficult to control. Additionally, it can be toxic in high concentrations, so it is important to use caution when working with the compound.

Future Directions

There are a number of potential future directions for the use of DFTT. One potential direction is the development of new methods for the synthesis of DFTT, such as the use of new catalysts or the use of different reaction conditions. Additionally, DFTT could be used in the development of new pharmaceuticals, pesticides, and other chemicals. Additionally, DFTT could be used in the development of new polymers, such as those used in the manufacture of plastics. Finally, further research could be conducted on the biochemical and physiological effects of DFTT, as well as its potential applications in the medical field.

Synthesis Methods

DFTT can be synthesized using a variety of methods. The most common method is a two-step reaction involving the reaction of 2,2-difluoroacetic acid and 2-[2-(trifluoromethyl)-1,3-thiazol-4-yl]ethan-1-ol in the presence of a base, such as sodium hydroxide. This reaction yields the desired product, DFTT, as a white solid. Other methods of synthesis include the reaction of 2,2-difluoroacetic acid and 2-[2-(trifluoromethyl)-1,3-thiazol-4-yl]ethan-1-ol in the presence of a catalytic amount of anhydrous zinc chloride or a reaction of 2,2-difluoroacetic acid and 2-[2-(trifluoromethyl)-1,3-thiazol-4-yl]ethan-1-ol in the presence of a catalytic amount of aluminum chloride.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2,2-difluoro-2-[2-(trifluoromethyl)-1,3-thiazol-4-yl]ethan-1-ol involves the reaction of 2,2-difluoro-1,1,1-triethoxyethane with 2-(trifluoromethyl)-1,3-thiazole-4-carboxaldehyde, followed by reduction of the resulting intermediate with sodium borohydride and subsequent hydrolysis of the resulting product.", "Starting Materials": [ "2,2-difluoro-1,1,1-triethoxyethane", "2-(trifluoromethyl)-1,3-thiazole-4-carboxaldehyde", "sodium borohydride", "water", "hydrochloric acid" ], "Reaction": [ "Step 1: React 2,2-difluoro-1,1,1-triethoxyethane with 2-(trifluoromethyl)-1,3-thiazole-4-carboxaldehyde in the presence of a base such as sodium hydroxide to form the intermediate 2,2-difluoro-2-[2-(trifluoromethyl)-1,3-thiazol-4-yl]ethanal.", "Step 2: Reduce the intermediate with sodium borohydride in a suitable solvent such as ethanol to form the corresponding alcohol, 2,2-difluoro-2-[2-(trifluoromethyl)-1,3-thiazol-4-yl]ethan-1-ol.", "Step 3: Hydrolyze the product with water and hydrochloric acid to obtain the final compound, 2,2-difluoro-2-[2-(trifluoromethyl)-1,3-thiazol-4-yl]ethan-1-ol." ] }

CAS RN

2758002-90-1

Molecular Formula

C6H4F5NOS

Molecular Weight

233.2

Purity

95

Origin of Product

United States

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